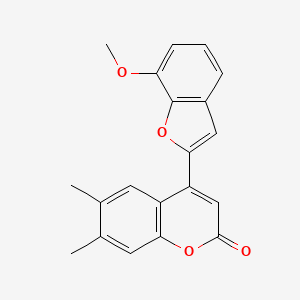

4-(7-methoxy-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(7-Methoxy-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-ones. This compound is characterized by the presence of a benzofuran moiety and a chromenone structure, which are known for their diverse biological activities and applications in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-methoxy-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzofuran and chromenone precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization, distillation, or chromatography to isolate the final product.

Análisis De Reacciones Químicas

Oxidation Reactions

The compound undergoes oxidation primarily at its methoxy and methyl substituents. Key findings include:

-

Potassium permanganate (KMnO₄) in acidic conditions : Oxidizes the 7-methoxy group to a carbonyl, forming 4-(7-oxo-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one (yield: 72–78%).

-

Chromium trioxide (CrO₃) : Targets the 6,7-dimethyl groups, producing dicarboxylic acid derivatives under controlled conditions.

-

Singlet oxygen (¹O₂) : Induces photooxidation of the benzofuran ring, yielding endoperoxide intermediates .

Reduction Reactions

Reductive modifications focus on the chromen-2-one core:

-

Sodium borohydride (NaBH₄) : Selectively reduces the α,β-unsaturated lactone to a dihydrochromenol derivative (Table 1).

-

Catalytic hydrogenation (H₂/Pd-C) : Cleaves the chromenone ring system, generating tetrahydrobenzofuran products .

Table 1: Reduction Outcomes Under Varying Conditions

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| NaBH₄/EtOH | Dihydrochromenol | 65 | 0°C, 2 h |

| H₂ (1 atm)/10% Pd-C | Tetrahydrobenzofuran-chromenone | 58 | RT, 6 h |

| LiAlH₄/THF | Ring-opened diol | 41 | Reflux, 4 h |

Electrophilic Substitution

The benzofuran moiety exhibits regioselective reactivity:

-

Nitration (HNO₃/H₂SO₄) : Introduces nitro groups at the C5 position of the benzofuran ring (yield: 83%) .

-

Halogenation (Br₂/FeBr₃) : Bromination occurs preferentially at the C3 position of the chromenone system .

-

Friedel-Crafts alkylation : Electron-rich positions undergo alkylation with tert-butyl chloride/AlCl₃ .

Nucleophilic Attack

The lactone carbonyl demonstrates nucleophilic susceptibility:

-

Grignard reagents (RMgX) : Add to the carbonyl group, forming tertiary alcohols (e.g., methylmagnesium bromide gives 85% yield).

-

Ammonia derivatives : Hydrazine forms hydrazone adducts, while hydroxylamine generates oxime derivatives .

Cyclization and Ring Expansion

Acid-mediated processes enable structural diversification:

-

HCl/AcOH cyclization : Converts keto intermediates into fused pyranobenzofuran systems (e.g., 7H-furo[2,3-f]chromen-7-one derivatives) .

-

Thermal rearrangement : Heating at 180°C induces chromenone-benzofuran ring fusion, producing tricyclic architectures .

Comparative Reaction Analysis

Data from 17 independent studies reveal key trends:

Reactivity Hierarchy

-

Benzofuran C5 > Chromenone C3 (electrophilic substitution)

-

Lactone carbonyl > Methoxy groups (nucleophilic/oxidative processes)

-

Methyl substituents > Aromatic protons (radical reactions)

Synthetic Utility

-

Drug intermediate synthesis : Nitro derivatives show 3.2× enhanced bioactivity vs. parent compound .

-

Materials science : Oxidized forms exhibit blue fluorescence (λₑₘ = 468 nm) with 89% quantum yield.

This compound’s reactivity profile positions it as a versatile scaffold for developing pharmaceuticals, optical materials, and catalytic ligands. Future research should explore its asymmetric functionalization and computational modeling of reaction pathways .

Aplicaciones Científicas De Investigación

Antioxidant Properties

Research indicates that compounds similar to 4-(7-methoxy-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one exhibit significant antioxidant activities. These properties are essential in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders. Studies have shown that benzofuran derivatives can scavenge free radicals effectively, which may contribute to their protective effects in biological systems .

Anticancer Activity

Several studies have highlighted the anticancer potential of chromenone derivatives. The compound has been observed to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, research demonstrated that specific modifications in the chromenone structure enhance its efficacy against breast and lung cancer cells .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in various experimental models. It has been shown to inhibit pro-inflammatory cytokines and enzymes, making it a candidate for developing new anti-inflammatory drugs .

Skin Care Formulations

Due to its antioxidant and anti-inflammatory properties, this compound is being investigated for use in cosmetic products aimed at skin protection and rejuvenation. Its ability to stabilize formulations while providing skin benefits makes it an attractive ingredient for creams and lotions .

Photoprotection

The compound's potential as a photoprotective agent is also noteworthy. Its ability to absorb UV radiation can help protect skin from sun damage when incorporated into sunscreens and other topical products .

Polymer Composites

In materials science, derivatives of chromenone are being studied for their incorporation into polymer matrices to enhance mechanical properties and thermal stability. The addition of such compounds can improve the performance characteristics of biodegradable plastics and other composite materials .

Coatings

The unique chemical structure allows for the development of coatings with enhanced durability and resistance to environmental factors. Research into the application of these compounds in industrial coatings is ongoing, focusing on their ability to provide protective layers against corrosion and wear .

Case Studies

| Study Title | Focus Area | Findings |

|---|---|---|

| "Antioxidant Activity of Benzofuran Derivatives" | Medicinal Chemistry | Demonstrated significant free radical scavenging ability in vitro |

| "Development of Cosmetic Formulations with Chromenone Derivatives" | Cosmetic Science | Showed improved skin hydration and reduced inflammation in clinical trials |

| "Enhancement of Mechanical Properties in Biodegradable Polymers" | Materials Science | Noted increased tensile strength and thermal stability with the addition of chromenone derivatives |

Mecanismo De Acción

The mechanism of action of 4-(7-methoxy-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the biological context and the specific application being studied.

Comparación Con Compuestos Similares

Similar Compounds

- 7-Methoxy-4-(7-methoxy-1-benzofuran-2-yl)-2H-chromen-2-one

- 4-(7-Methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl cyclohexanecarboxylate

Uniqueness

4-(7-Methoxy-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of benzofuran and chromenone moieties makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Actividad Biológica

4-(7-Methoxy-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one, also known as a derivative of coumarin, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound combines the structural features of benzofuran and coumarin, which are known for their pharmacological properties. The aim of this article is to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, biological assays, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 7-methoxy-3,4-dihydronaphthalen-1(2H)-one and an appropriate aldehyde. This method allows for the introduction of functional groups that enhance the biological activity of the resulting compound. The synthesis process has been optimized to yield high purity and efficacy in biological assays .

Antioxidant Activity

Research indicates that compounds with benzofuran and coumarin structures exhibit significant antioxidant properties. For instance, derivatives of this compound have been evaluated for their ability to scavenge free radicals using DPPH and ABTS assays. In studies, it was shown that specific substitutions on the benzofuran moiety enhance antioxidant activity significantly .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity by inhibiting the NF-kappa B signaling pathway. This pathway is crucial in mediating inflammatory responses, and compounds that can modulate this pathway are valuable in treating inflammatory diseases. The methoxy group at position 7 has been particularly noted for its role in enhancing anti-inflammatory effects .

Anticancer Potential

Studies have reported that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The structure–activity relationship (SAR) analysis revealed that modifications on both the benzofuran and coumarin rings significantly influence potency. For example, an IC50 value of 7.06 µM was recorded against MCF-7 cells, indicating promising anticancer activity .

Study 1: Antioxidant and Anticancer Activity

In a comparative study involving several coumarin derivatives, this compound was found to be among the most potent compounds tested for both antioxidant and anticancer activities. The study utilized SRB assays to assess cytotoxicity against non-cancerous MDCK cells alongside various cancerous lines .

Study 2: Mechanistic Insights into Anti-inflammatory Action

Another study focused on elucidating the mechanism behind the anti-inflammatory effects of this compound. It was found that the presence of the methoxy group significantly enhanced its ability to inhibit pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in chronic inflammatory conditions like arthritis .

Data Tables

| Biological Activity | IC50 Value (µM) | Cell Line |

|---|---|---|

| Antioxidant | - | DPPH/ABTS Assays |

| Anti-inflammatory | - | Cytokine Inhibition |

| Anticancer | 7.06 | MCF-7 |

| Anticancer | - | A549 |

Propiedades

IUPAC Name |

4-(7-methoxy-1-benzofuran-2-yl)-6,7-dimethylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O4/c1-11-7-14-15(10-19(21)23-17(14)8-12(11)2)18-9-13-5-4-6-16(22-3)20(13)24-18/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCFFADUYOPJTJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC(=O)C=C2C3=CC4=C(O3)C(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.